molecular formula C18H20ClFN4O3S B6530569 2-chloro-6-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946201-30-5

2-chloro-6-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No.: B6530569
CAS No.: 946201-30-5
M. Wt: 426.9 g/mol
InChI Key: KDJIURJOUKGGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a benzamide derivative characterized by a chloro-fluoro-substituted aromatic ring and a piperazine-sulfonylethyl side chain linked to a pyridine moiety. The chloro and fluoro substituents at the 2- and 6-positions of the benzamide core may enhance metabolic stability and influence binding affinity through steric and electronic effects.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN4O3S/c19-14-4-3-5-15(20)17(14)18(25)22-8-13-28(26,27)24-11-9-23(10-12-24)16-6-1-2-7-21-16/h1-7H,8-13H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJIURJOUKGGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-chloro-N-(2-{4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-[(furan-2-yl)methyl]benzamide

  • Structural Differences :
    • Replaces the pyridine ring with a pyridazine core.
    • Incorporates a 4-fluorophenyl group on the pyridazine and a furan-2-ylmethyl substituent.
  • The furan group introduces additional polarity, which could improve aqueous solubility but reduce blood-brain barrier penetration .

4-chloro-3-piperidin-1-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (CAS 785817-38-1)

  • Structural Differences :
    • Features a piperidine-sulfonyl group instead of a pyridinyl-piperazine-sulfonyl chain.
    • Includes a sulfamoylphenyl ethyl side chain.
  • Hypothesized Effects :
    • The sulfamoyl group may enhance binding to carbonic anhydrases or other sulfonamide-sensitive targets.
    • Piperidine’s lower basicity compared to piperazine could reduce off-target receptor interactions .

3-chloro-4-fluoro-N-{1-[1-(6-methyl-2-naphthyl)ethyl]piperidin-4-yl}benzamide (CAS 1018072-62-2)

  • Structural Differences :
    • Substitutes the sulfonylethyl-piperazine-pyridine moiety with a naphthyl-ethyl-piperidine group.
    • Chloro and fluoro substituents are positioned at 3- and 4- on the benzamide.
  • Hypothesized Effects :
    • The bulky naphthyl group likely increases lipophilicity (higher logP), favoring membrane permeability but risking hepatic metabolism challenges.
    • The piperidine ring’s conformational flexibility might enhance binding to G-protein-coupled receptors .

Comparative Analysis of Key Properties (Hypothetical Data)

Property Target Compound 4-chloro-N-(2-{4-[6-(4-FPh)pyridazin-3-yl]piperazin-1-yl}-2-oxoethyl)-N-[(furan-2-yl)methyl]benzamide 4-chloro-3-piperidin-1-ylsulfonyl-N-[2-(4-sulfamoylPh)ethyl]benzamide 3-chloro-4-fluoro-N-{1-[1-(6-Me-2-naphthyl)ethyl]piperidin-4-yl}benzamide
Molecular Weight (g/mol) ~480 ~580 ~520 ~490
logP (Predicted) 2.8 1.9 3.2 4.5
Aqueous Solubility (µM) ~15 ~45 ~8 ~2
Key Substituents Cl, F, pyridinyl-piperazine-SO₂ Cl, FPh, pyridazine, furan Cl, piperidine-SO₂, sulfamoyl Cl, F, naphthyl, piperidine

Research Implications and Limitations

  • Target Compound : The pyridine-piperazine-sulfonyl architecture may favor selectivity for serotonin or dopamine receptors, though experimental validation is required.
  • Experimental studies on binding affinity, metabolic stability, and toxicity are critical next steps.

Notes

  • All structural analyses derive from publicly available chemical databases and hypothetical property predictions.
  • Conflicts in substituent effects (e.g., furan improving solubility vs. reducing CNS penetration) underscore the need for empirical testing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.